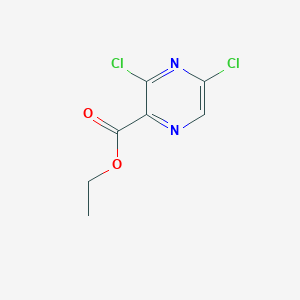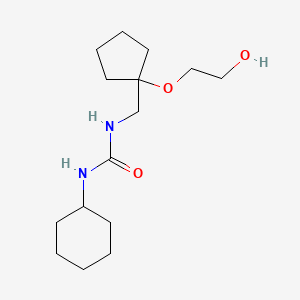
1-Cyclohexyl-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Cyclohexyl-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea” is a complex organic compound. It contains a urea group (-NH-CO-NH2), which is a functional group that plays a key role in many biological processes. The molecule also contains cyclohexyl and cyclopentyl groups, which are types of cycloalkanes . Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a urea group attached to a cyclohexyl group and a ((1-(2-hydroxyethoxy)cyclopentyl)methyl) group. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the urea group, which can participate in a variety of chemical reactions. The cyclohexyl and cyclopentyl groups may also influence the compound’s reactivity .Applications De Recherche Scientifique
1. Biochemical Evaluation and Enzyme Inhibition
- A study synthesized flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, assessing their antiacetylcholinesterase activity. The research highlighted the effectiveness of a linear ethoxyethyl chain spacer and found that cyclohexyl groups could advantageously replace benzyl groups, indicating a non-necessity of an aromatic residue for activity (Vidaluc et al., 1995).
2. Structural Analysis and Conformation
- A study on nitrogen-containing analogues of chorismic acid revealed that the cyclohexane rings in the molecules have regular chair forms. The study emphasized the structural conformation and hydrogen bonding in these compounds (Mackay et al., 1994).
3. Reaction Mechanisms and Product Formation
- Research on the reaction of urea with cyclohexane-1,2-dione provided insights into product formation, revealing compounds with ten-membered rings and colorimetric applications for determining urea concentrations (Butler et al., 1981).
4. Synthesis and Biological Evaluation
- A study focused on the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas. These compounds were evaluated for their potential as pseudopeptidic [1,2,4]triazines (Sañudo et al., 2006).
5. Pharmaceutical Research and Development
- A study in pharmaceutical chemistry explored the discovery of CCR3 antagonist BMS-639623, which showed picomolar inhibition potency against eosinophil chemotaxis. This research highlighted the importance of conformational analysis and substitution effects in drug development (Santella et al., 2008).
6. Catalysis and Organic Reactions
- A synthesis study used urea as a catalyst for producing 2,2'-arylmethylene bis derivatives. This method provided advantages like environment friendliness and high yields (Li et al., 2012).
Propriétés
IUPAC Name |
1-cyclohexyl-3-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c18-10-11-20-15(8-4-5-9-15)12-16-14(19)17-13-6-2-1-3-7-13/h13,18H,1-12H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNPWCJCGQZMQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2(CCCC2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

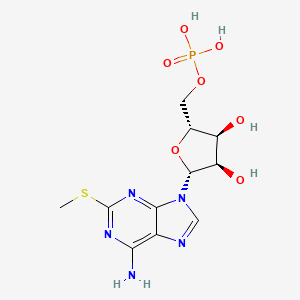

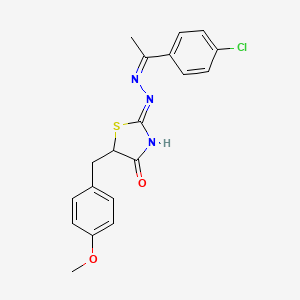
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2693022.png)
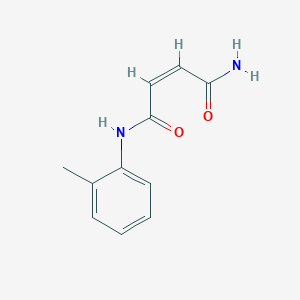



![2-[Acetyl(methyl)amino]-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2693031.png)
![1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone](/img/structure/B2693034.png)
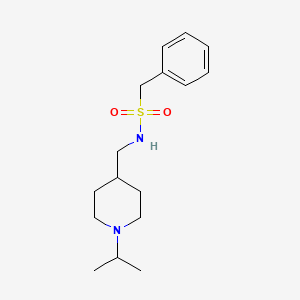
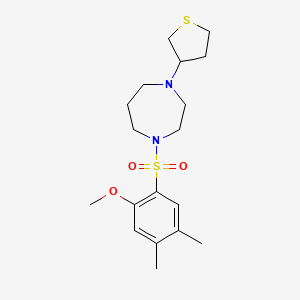
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-fluorobenzamide](/img/structure/B2693039.png)
